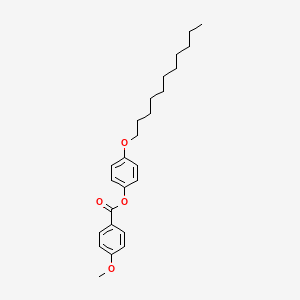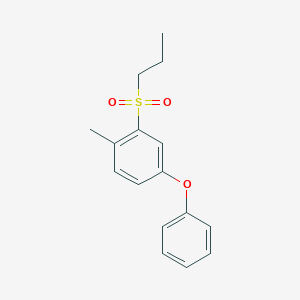![molecular formula C20H18N2O2 B14582472 3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine CAS No. 61201-62-5](/img/structure/B14582472.png)
3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine is an organic compound that belongs to the class of pyridazines. This compound is characterized by the presence of a methoxy group, a prop-2-en-1-yl group, and a phenoxy group attached to a pyridazine ring. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-methoxyphenol with prop-2-en-1-yl bromide in the presence of a base such as potassium carbonate to form 4-methoxy-2-(prop-2-en-1-yl)phenol.
Coupling with Pyridazine: The phenoxy intermediate is then reacted with 6-phenylpyridazine under conditions that promote nucleophilic substitution, typically using a palladium catalyst and a suitable ligand.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the prop-2-en-1-yl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium catalyst, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide (DMF).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Hydrogenated derivatives.
Substitution: Alkylated phenoxy derivatives.
Scientific Research Applications
3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: It is studied for its potential use in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound’s interactions with enzymes and receptors are explored to understand its biological activity and potential as a drug candidate.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s methoxy and phenoxy groups facilitate binding to these targets, leading to modulation of their activity. The prop-2-en-1-yl group may also play a role in enhancing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-(prop-2-en-1-yl)phenol: Shares the methoxy and prop-2-en-1-yl groups but lacks the pyridazine ring.
6-Phenylpyridazine: Contains the pyridazine ring but lacks the methoxy and phenoxy groups.
Phenoxyacetic Acid Derivatives: Similar phenoxy group but different overall structure.
Uniqueness
3-[4-Methoxy-2-(prop-2-en-1-yl)phenoxy]-6-phenylpyridazine is unique due to the combination of its functional groups and the pyridazine ring. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The presence of both the methoxy and phenoxy groups, along with the pyridazine ring, allows for diverse chemical reactivity and potential biological activity.
Properties
CAS No. |
61201-62-5 |
|---|---|
Molecular Formula |
C20H18N2O2 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
3-(4-methoxy-2-prop-2-enylphenoxy)-6-phenylpyridazine |
InChI |
InChI=1S/C20H18N2O2/c1-3-7-16-14-17(23-2)10-12-19(16)24-20-13-11-18(21-22-20)15-8-5-4-6-9-15/h3-6,8-14H,1,7H2,2H3 |
InChI Key |
WGGRQDMQCVHKDK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2=NN=C(C=C2)C3=CC=CC=C3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[2-(Benzylsulfanyl)ethenyl]-2,2-dimethyloxan-4-ol](/img/structure/B14582420.png)
![6-Methyl-4-[2-(1-phenylbutylidene)hydrazinyl]pyridin-2(1H)-one](/img/structure/B14582424.png)


stannane](/img/structure/B14582432.png)

![1-[(4-Chlorophenyl)methyl]-4,6-dimethylquinolin-2(1H)-one](/img/structure/B14582444.png)

![2-[5-(3-Nitrophenyl)furan-2-yl]-4,5-dihydro-1H-imidazole](/img/structure/B14582453.png)
![2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione](/img/structure/B14582458.png)

